Glutathione

概要

説明

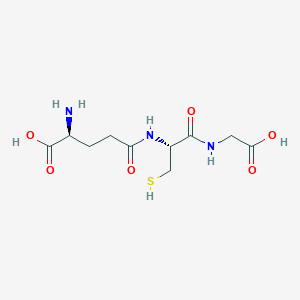

Glutathione is a powerful antioxidant naturally produced by the body. It is composed of three amino acids: cysteine, glycine, and glutamic acid . This tripeptide plays a crucial role in various cellular processes and is known for its ability to neutralize harmful free radicals, detoxify the body, and support overall health and well-being . This compound is often referred to as the “master antioxidant” due to its essential role in maintaining optimal cellular function .

準備方法

Synthetic Routes and Reaction Conditions: Glutathione can be synthesized through a two-step enzymatic process. The first step involves the synthesis of γ-glutamylcysteine from L-glutamate and L-cysteine, catalyzed by the enzyme glutamate-cysteine ligase . The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, catalyzed by this compound synthetase .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. The most common process strategy is the fed-batch mode for high cell densities . Alternatives such as chemostat or repeated fed-batch approaches are also being researched .

化学反応の分析

Redox Reactions

GSH serves as a primary reducing agent, cycling between reduced (GSH) and oxidized (GSSG) states:

-

GSH/GSSG ratio : >100:1 under physiological conditions; <10:1 during oxidative stress .

-

Radical intermediates (e.g., GS·) form disulfide bonds or react with oxygen to generate superoxide (O₂·⁻) .

Detoxification Reactions

GSH conjugates electrophiles via enzymatic and non-enzymatic pathways:

-

Kinetics : Second-order rate constants for GSH-electrophile reactions range from 10²–10⁴ M⁻¹s⁻¹ .

-

Iron complexes accelerate GSH oxidation to sulfonic acid (GSO₃H) under plasma conditions .

Protein S-Glutathionylation

Reversible post-translational modification protects protein thiols:

-

Equilibrium : Favored under oxidative stress (GSH/GSSG < 40:1) .

-

Deglutathionylation involves glutaredoxin/thioredoxin systems .

Radical Scavenging Reactions

GSH reacts directly with reactive oxygen/nitrogen species:

| Radical | Reaction | Products | Reference |

|---|---|---|---|

| HO· | GSH + HO· → GS· + H₂O | GS·, H₂O | |

| O₂·⁻ | GS· + O₂ → GSSG + O₂·⁻ | GSSG, superoxide | |

| NO· | GSH + NO· → GSNO | S-Nitrosothis compound |

Kinetic and Thermodynamic Data

Experimental parameters for key reactions:

This compound’s chemical versatility underpins its roles in antioxidant defense, xenobiotic metabolism, and redox signaling. Its reactions are tightly regulated through enzymatic catalysis, substrate availability, and cellular redox status, making it a cornerstone of cellular resilience against oxidative stress .

科学的研究の応用

Antioxidant Properties

Glutathione is recognized for its powerful antioxidant capabilities. It helps neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Research indicates that this compound levels decline with age and are associated with various diseases, including neurodegenerative disorders such as Parkinson's disease .

Detoxification

This compound plays a crucial role in detoxifying harmful substances in the liver. It conjugates with toxins to facilitate their excretion from the body. Studies have shown that supplementation can enhance liver function and reduce toxicity from drugs like cisplatin, commonly used in chemotherapy .

Immune Function

Research has demonstrated that this compound supplementation can enhance immune responses. For instance, a study reported a significant increase in natural killer cell activity following liposomal this compound supplementation . This suggests potential applications in immunotherapy and managing conditions characterized by immune dysfunction.

Dermatological Uses

This compound is widely used in dermatology for its skin-lightening properties and its ability to reduce melanin production. Clinical trials have indicated that intravenous and oral administration can lead to significant improvements in skin pigmentation disorders . A study showed that patients receiving intravenous this compound had a notable reduction in hyperpigmentation compared to placebo groups .

Neurodegenerative Disorders

Given its role in protecting neuronal cells from oxidative stress, this compound has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Clinical trials are ongoing to evaluate its effectiveness in improving cognitive function and reducing symptoms associated with these conditions .

Diabetes Management

Recent studies have highlighted the potential of this compound supplementation in managing type 2 diabetes by reducing oxidative stress and improving insulin sensitivity. A randomized clinical trial found that daily supplementation significantly lowered glycated hemoglobin levels among diabetic patients .

Case Studies

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Zubair et al., 2016 | Patients with hyperpigmentation | Intravenous this compound | 37.5% improvement on hyperpigmentation scale vs 18.7% placebo |

| Kern et al., 2024 | Diabetic patients | Oral this compound (500 mg/day) | Significant reduction in HbA1c and oxidative stress markers |

| Researched Nutritionals, 2023 | Healthy adults | Liposomal this compound (1000 mg) | Increased natural killer cell activity by over 200% |

作用機序

グルタチオンは、いくつかのメカニズムを通じてその効果を発揮します:

類似化合物:

グルタチオンの独自性: グルタチオンは、そのトリペプチド構造と、還元剤と求核剤の両方として機能する能力によって特徴付けられます . 「マスター抗酸化物質」としての役割と、多くの細胞プロセスへの関与は、グルタチオンを他の類似化合物と異なるものとしています .

類似化合物との比較

Glutamine: An amino acid that can be used to make glutamate, which is then used to make glutathione.

Cysteine: An amino acid that is a component of this compound and is involved in its synthesis.

Uniqueness of this compound: this compound is unique due to its tripeptide structure and its ability to function as both a reducing agent and a nucleophilic center . Its role as the “master antioxidant” and its involvement in numerous cellular processes make it distinct from other similar compounds .

生物活性

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant in the body, playing a significant role in various biological processes. This article explores its biological activity, focusing on its functions, mechanisms of action, and implications in health and disease.

Overview of this compound

GSH exists primarily in two forms: the reduced form (GSH) and the oxidized form (GSSG). Under normal physiological conditions, more than 98% of cellular this compound is found in the reduced state. GSH is synthesized in the cytosol through a two-step enzymatic process involving glutamate cysteine ligase (GCL) and this compound synthetase, with cysteine availability being a critical limiting factor for its synthesis .

Functions of this compound

- Antioxidant Defense : GSH plays a vital role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It directly scavenges free radicals such as superoxide anions and hydroxyl radicals, thereby protecting cellular components from oxidative damage .

- Detoxification : GSH conjugates with xenobiotics and electrophiles, facilitating their excretion from the body. This process is essential for detoxifying harmful substances and protecting against chemical-induced toxicity .

- Redox Signaling : GSH is involved in redox signaling pathways that regulate various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates the activity of transcription factors such as Nrf2, which are crucial for the expression of antioxidant genes .

- Cell Cycle Regulation : GSH influences cell cycle progression by maintaining redox homeostasis, which is essential for normal cellular function and proliferation .

- Role in Disease : Alterations in GSH levels have been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. For instance, while GSH can protect against cancer initiation through its antioxidant properties, high levels of GSH are also associated with cancer progression and resistance to chemotherapy .

- Direct Scavenging : GSH directly reacts with free radicals to neutralize them.

- Enzymatic Reactions : It serves as a cofactor for enzymes like this compound peroxidase (GPx), which catalyzes the reduction of peroxides.

- Regulation of Other Antioxidants : GSH helps regenerate other antioxidants such as vitamins C and E, enhancing overall antioxidant capacity .

Case Study 1: this compound and Cancer

A study investigated the dual role of GSH in cancer biology. It was found that while adequate levels of GSH can protect against carcinogenesis by detoxifying potential mutagens, elevated GSH levels in cancer cells can contribute to therapeutic resistance by neutralizing chemotherapeutic agents .

Case Study 2: this compound in Neurodegenerative Diseases

Research has shown that reduced levels of GSH are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Supplementation with precursors to GSH has demonstrated potential benefits in restoring its levels and improving cognitive function in animal models .

Data Tables

| Function | Mechanism | Implication |

|---|---|---|

| Antioxidant Defense | Scavenging ROS/RNS | Protects cellular integrity |

| Detoxification | Conjugation with xenobiotics | Reduces chemical toxicity |

| Redox Signaling | Modulation of transcription factors | Influences cell survival |

| Cell Cycle Regulation | Maintenance of redox homeostasis | Supports normal proliferation |

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。